n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide
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Overview
Description
The compound “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide” likely involves multiple steps, including the formation of the bicyclic nonane structure and the introduction of the cyano and acetamide groups. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such a compound would need to be optimized for yield, purity, and cost-effectiveness. This might involve large-scale synthesis using continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic nonane derivatives or acetamide-containing molecules. Examples could be:
- “n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide”
- “this compound”
Uniqueness
The uniqueness of “this compound” would lie in its specific structural features, such as the combination of the bicyclic nonane core with the cyano and acetamide functional groups. These features could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O/c1-13(2)18(5,12-19)20-17(23)11-21-9-8-15-6-7-16(10-21)22(15)14(3)4/h13-16H,6-11H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCNARFDSATNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCC2CCC(C1)N2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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